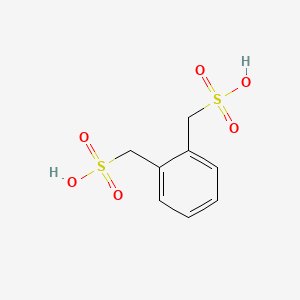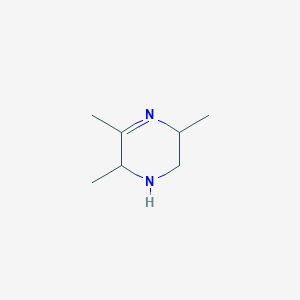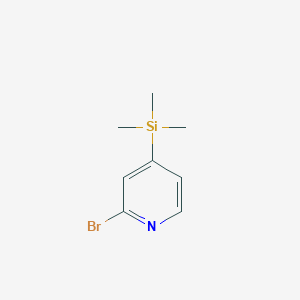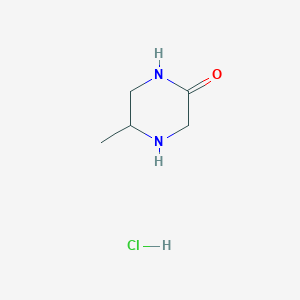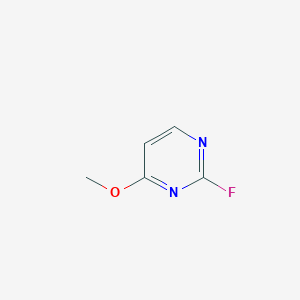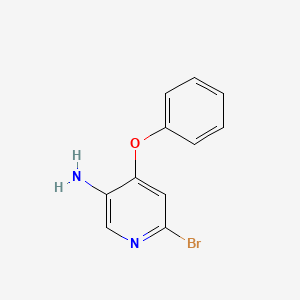![molecular formula C13H17ClN2 B13113349 4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)
4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method includes the use of benzenesulfonyl chloride as a reagent under alkaline conditions to obtain the desired spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its anti-tumor properties make it a candidate for further research in cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways:
Molecular Targets: It has been shown to bind with high affinity to proteins such as CDK, c-Met, and EGFR.
Pathways Involved: The binding of this compound to these proteins can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 1’-Methylspiro[indoline-3,4’-piperidine]
- 4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] Derivatives
Comparison: 4-Chloro-1’-methylspiro[indoline-3,4’-piperidine] is unique due to the presence of the chlorine atom, which can enhance its biological activity and binding affinity to target proteins. Its derivatives have been shown to exhibit varying degrees of anti-tumor activity, with some derivatives demonstrating higher potency against specific cancer cell lines .
Properties
Molecular Formula |
C13H17ClN2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
4-chloro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17ClN2/c1-16-7-5-13(6-8-16)9-15-11-4-2-3-10(14)12(11)13/h2-4,15H,5-9H2,1H3 |
InChI Key |
BRTARNPAXUZRFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


